molecular formula C9H4BrF2N B13019233 4-Bromo-5,6-difluoroquinoline

4-Bromo-5,6-difluoroquinoline

Cat. No.: B13019233
M. Wt: 244.03 g/mol
InChI Key: BKMHWRLPQCEYCK-UHFFFAOYSA-N
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Description

4-Bromo-5,6-difluoroquinoline is a halogenated quinoline derivative featuring a bromine atom at the 4-position and fluorine atoms at the 5- and 6-positions of the quinoline core. Quinoline scaffolds are pivotal in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization.

Properties

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

4-bromo-5,6-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-5-3-4-13-7-2-1-6(11)9(12)8(5)7/h1-4H

InChI Key

BKMHWRLPQCEYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1F)F)Br

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-5,6-difluoroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Steric Interactions

  • 4-Bromo-5,7-dimethoxyquinoline: Methoxy groups at the 5- and 7-positions act as strong steric emitters, rendering the compound inert to lithiation at the 3-position.
  • 4-Bromo-5,8-dichloroquinoline (CAS 1070879-38-7): Chlorine substituents at the 5- and 8-positions introduce greater steric bulk compared to fluorine.
  • 6-Bromo-5,7-difluoroquinoline (CAS 1022091-49-1): A positional isomer of the target compound, this derivative features bromine at the 6-position.

Data Table: Key Properties of Compared Quinoline Derivatives

Compound Name Substituents CAS Number Reactivity Steric/Electronic Effects
4-Bromo-5,6-difluoroquinoline Br (4), F (5,6) Not Reported Theoretical High EW effect (F, Br); moderate steric
4-Bromo-5,7-dimethoxyquinoline Br (4), OMe (5,7) Not Reported Inert to lithiation Methoxy as strong steric emitter
4-Bromo-5,8-dichloroquinoline Br (4), Cl (5,8) 1070879-38-7 Not Reported High steric bulk (Cl)
6-Bromo-5,7-difluoroquinoline Br (6), F (5,7) 1022091-49-1 Not Reported Altered electronic distribution

Research Findings and Implications

  • Steric vs. Electronic Dominance: Methoxy groups (e.g., in 4-Bromo-5,7-dimethoxyquinoline) prioritize steric effects, while fluorine (in this compound) emphasizes electronic modulation. Bromine’s dual role as an EWG and steric transmitter further diversifies reactivity .
  • Positional Isomerism: 6-Bromo-5,7-difluoroquinoline’s shifted bromine may reduce steric clash in coordination complexes compared to the 4-bromo analog, highlighting the importance of substitution patterns .

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